Zhankuic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zhankuic acid A is a steroid acid that is ergosta-8,24(28)-dien-26-oic acid substituted by a methyl group at position 4 and oxo groups at positions 3, 7 and 11 (the 4alpha,5alpha stereoisomer). Isolated from Antrodia cinnamomea and Antrodia camphorata, it exhibits cytotoxic and anti-inflammatory activity. It has a role as an antineoplastic agent, an anti-inflammatory agent and a plant metabolite. It is a 3-oxo steroid, a 7-oxo steroid, an 11-oxo steroid, a steroid acid, a monocarboxylic acid and an ergostanoid.
Scientific Research Applications
Cytotoxic Properties and Anticancer Potential
Zhankuic acid A has been identified as a compound with notable cytotoxic properties, particularly against leukemia cell lines. In a study focusing on Antrodia camphorata, a mushroom traditionally used for its chemopreventive biofunctions, zhankuic acid A demonstrated significant antiproliferative activity. The study highlighted the compound's ability to target cancer cells, positioning it as a potential anticancer agent (Du et al., 2012).
Anti-inflammatory and Immunomodulatory Effects
Research has also uncovered the anti-inflammatory and immunomodulatory effects of zhankuic acid A. In a study evaluating the effects of compounds isolated from Antrodia camphorata, zhankuic acid A was found to significantly reduce reactive oxygen species production and inhibit firm adhesion in neutrophils. These findings suggest that zhankuic acid A could be an effective anti-inflammatory agent, with potential applications in treating inflammatory diseases (Shen et al., 2004).
Role in Inhibiting JAK2 for Hepatoprotection
Another intriguing application of zhankuic acid A involves its role as a Janus kinase 2 (JAK2) inhibitor. JAK2 is involved in cytokine signaling, which is critical for the development and biology of the hematopoietic system. In a study examining the effects of zhankuic acid A on liver injury, it was found that the compound could inhibit JAK2 phosphorylation, offering protective effects against liver injury in acute hepatitis models. This suggests potential therapeutic applications for zhankuic acid A in treating inflammatory liver diseases (Chen et al., 2014).
Potential in Immunotherapy
Zhankuic acid A also demonstrates immunosuppressive effects, particularly in modulating dendritic cell activation and reducing the contact hypersensitivity response. This property was highlighted in a study that investigated the effects of zhankuic acid C, which shares similar properties with zhankuic acid A. The study revealed that these compounds could significantly decrease cytokine and chemokine release by dendritic cells, suggesting a role in treating chronic inflammation and autoimmune diseases (Lin et al., 2015).
properties
CAS RN |
173327-15-6 |
---|---|
Product Name |
Zhankuic acid A |
Molecular Formula |
C29H40O5 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,7,11-trioxo-1,2,4,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16-,17?,18+,19-,20+,21+,28+,29-/m1/s1 |
InChI Key |
DVORYMAGXQGBQK-QCMFUGJUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC(=O)C3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)C |
SMILES |
CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Canonical SMILES |
CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
synonyms |
4-methylergosta-8,24(28)-dien-3,7,11-trione-26-oic acid 4alpha-methylergosta-8,24(28)-dien-3,7,11-trione-26-oic acid zhankuic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.